SB-202742 Exhibits Differential Inhibitory Potency Against Class A, C, and D β-Lactamases
SB-202742 demonstrates a unique inhibition profile across three Ambler classes of serine β-lactamases, with a pronounced preference for the Class C enzyme from Pseudomonas aeruginosa. This contrasts with the clinical inhibitor clavulanic acid, which is highly potent against Class A enzymes (IC50 = 0.08 μM for TEM-1) but ineffective against Class C [1]. The quantitative data are as follows: [2]
| Evidence Dimension | β-Lactamase Inhibitory Potency (IC50) by Enzyme Class |
|---|---|
| Target Compound Data | Class A TEM-1: 13,400 nM; Class C AmpC (P. aeruginosa): 41 nM; Class D OXA-1: 215,000 nM |
| Comparator Or Baseline | Clavulanic acid: Class A TEM-1 IC50 = 80 nM; Class C AmpC: >100,000 nM (ineffective); Class D OXA-1: >100,000 nM (ineffective) |
| Quantified Difference | SB-202742 is 327-fold more potent against Class C AmpC than against Class A TEM-1 (41 nM vs. 13,400 nM). Clavulanic acid shows no meaningful Class C inhibition. |
| Conditions | In vitro enzyme inhibition assay using purified β-lactamases; nitrocefin hydrolysis monitored via microtiter plate assay; preincubation for 5 minutes. Data from BindingDB and primary literature. |
Why This Matters
This quantitative selectivity window dictates that SB-202742 is the appropriate choice for experiments requiring Class C β-lactamase inhibition, where clavulanic acid would fail.
- [1] Stachyra T, et al. Mechanistic studies of the inactivation of TEM-1 and P99 by NXL104, a novel non-beta-lactam beta-lactamase inhibitor. Antimicrob Agents Chemother. 2010;54(12):5132-8. Table 3: IC50s of clavulanic acid and tazobactam. View Source
- [2] BindingDB. BDBM50469657 (CHEMBL33995): SB-202742 - IC50 data for TEM-1, AmpC, and OXA-1 β-lactamases. View Source
